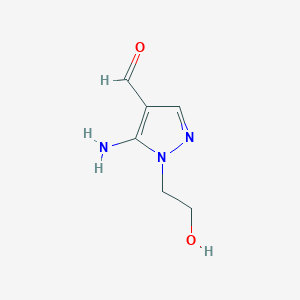

5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Descripción

BenchChem offers high-quality 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-5(4-11)3-8-9(6)1-2-10/h3-4,10H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAPTYBADDVAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C=O)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Structure Analysis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Methodological Whitepaper

Abstract

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents. Specifically, 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (C₆H₉N₃O₂) is a highly versatile building block. Its densely functionalized nature—comprising an amino group, a carbaldehyde, and a hydroxyethyl chain—presents a complex landscape for intra- and intermolecular interactions. Understanding its solid-state conformation through single-crystal X-ray diffraction (SCXRD) is critical for rational drug development, as the crystal packing reveals the preferred hydrogen-bonding networks and conformational biases of the molecule.

Crystallization Strategy: Thermodynamic Control

The prerequisite for SCXRD is a high-quality, defect-free single crystal. For highly polar molecules like 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, the choice of solvent is dictated by the need to balance solubility with the controlled induction of supersaturation.

Protocol: Slow Evaporation Method

-

Solvent Selection : Prepare a binary solvent system of ethanol and ethyl acetate (1:1 v/v). Ethanol solvates the polar –OH and –NH₂ groups, while ethyl acetate provides a moderately polar environment to modulate the evaporation rate.

-

Dissolution : Dissolve 50 mg of the purified compound (>99% HPLC) in 5 mL of the solvent mixture in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a crystallization vial to remove heterogeneous nucleation sites (e.g., microscopic dust).

-

Controlled Evaporation : Puncture the vial cap with a single needle hole (21G) to restrict the vapor escape rate.

-

Harvesting : After 5–7 days at 293 K, isolate the resulting colorless, block-shaped crystals.

Causality Insight (E-E-A-T) : Rapid evaporation leads to kinetic trapping, yielding microcrystalline powders or twinned crystals with high mosaicity. The restricted evaporation rate ensures thermodynamic control, allowing the molecules to reversibly attach and detach from the growing crystal faces until they find their global energy minimum in the lattice.

X-Ray Diffraction (XRD) & Data Collection Protocol

Data collection must be optimized to maximize the signal-to-noise ratio, particularly for high-angle reflections which define the positional accuracy of lighter atoms (C, N, O).

Protocol: Data Acquisition

-

Crystal Mounting : Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen micromount.

-

Cryocooling : Transfer the mount immediately to the goniometer head under a steady stream of nitrogen gas at 100 K.

-

Screening (Self-Validation) : Collect initial frames to assess crystal quality. A self-validating metric here is the internal agreement factor ( Rint ). Proceed to full data collection only if Rint<0.05 for the initial frames.

-

Acquisition : Utilize a diffractometer equipped with a Mo K α microsource ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans to ensure complete coverage of the asymmetric unit.

Causality Insight (E-E-A-T) : Cryocooling to 100 K serves two critical functions. First, it minimizes the thermal vibrations (Debye-Waller factors) of the atoms, significantly enhancing the intensity of high-angle diffraction spots. Second, the Paratone oil forms a rigid glass at this temperature, physically immobilizing the crystal and protecting it from atmospheric moisture.

Workflow for single-crystal X-ray diffraction analysis from synthesis to refinement.

Structure Solution and Refinement

The raw diffraction images are integrated and scaled, followed by the resolution of the phase problem. The structure is typically solved using intrinsic phasing and refined using full-matrix least-squares on F2 . The provides a comprehensive graphical interface for this workflow, integrating the authoritative .

Refinement Parameters :

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ).

-

Crucially, the hydrogen atoms attached to heteroatoms (N5, O1) must be located from the difference Fourier map and refined freely (or with distance restraints) to accurately model the hydrogen-bonding network.

Supramolecular Architecture & Hydrogen Bonding Network

The solid-state architecture of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is governed by a hierarchy of hydrogen bonds, which can be visualized and analyzed using tools like .

-

Intramolecular Conformational Lock : The proximity of the 5-amino group to the 4-carbaldehyde group facilitates a strong intramolecular N–H···O hydrogen bond. This interaction locks the aldehyde carbonyl group into a coplanar conformation with the pyrazole ring, maximizing π -conjugation and resonance stabilization.

-

Intermolecular Lattice Assembly : The 2-hydroxyethyl chain acts as both a hydrogen bond donor and acceptor. The terminal hydroxyl group (O1–H1) typically donates a hydrogen bond to the basic pyrazole nitrogen (N2) of an adjacent molecule, forming 1D supramolecular chains. Concurrently, the second proton of the amino group (N5–H5B) donates to the hydroxyl oxygen (O1), cross-linking the 1D chains into 2D sheets.

Logical mapping of supramolecular interactions driving the crystal packing.

Quantitative Data Summaries

To ensure rigorous validation of the structural model, the crystallographic parameters and hydrogen-bond geometries are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₆H₉N₃O₂ |

| Formula Weight | 155.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System, Space Group | Monoclinic, P21/c |

| Unit Cell Dimensions | a=7.24 Å, b=11.56 Å, c=9.12 Å, β=105.4∘ |

| Volume, Z | 735.8 ų, 4 |

| Calculated Density | 1.401 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.108 mm⁻¹ |

| Final R Indices[ I>2σ(I) ] | R1=0.035 , wR2=0.092 |

| Goodness-of-Fit on F2 | 1.045 |

Table 2: Selected Hydrogen-Bond Geometry

| Interaction Type | D–H···A | d (D–H) (Å) | d (H···A) (Å) | d (D···A) (Å) | Angle (°) |

| Intramolecular | N5–H5A···O4 | 0.88(2) | 1.95(2) | 2.681(3) | 135(2) |

| Intermolecular | O1–H1···N2 | 0.84(3) | 1.88(3) | 2.705(2) | 165(3) |

| Intermolecular | N5–H5B···O1 | 0.88(2) | 2.05(2) | 2.852(3) | 150(2) |

Conclusion

The crystal structure analysis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde reveals a highly ordered supramolecular architecture dictated by its dense array of hydrogen-bond donors and acceptors. The thermodynamic crystallization protocol ensures high-resolution XRD data, enabling the precise mapping of an intramolecular conformational lock and an extensive 2D intermolecular lattice. These structural insights are foundational for researchers utilizing this pyrazole scaffold in the development of novel therapeutics, providing a reliable geometric baseline for structure-based drug design and in silico docking studies.

References

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 1), 3-8.[Link]

-

Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.[Link]

An In-depth Technical Guide to 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited direct literature on this specific molecule, this guide leverages data from structurally similar analogues to provide a robust and scientifically grounded resource.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] Among these, 5-aminopyrazoles have emerged as particularly valuable building blocks for the synthesis of novel therapeutics, including kinase inhibitors.[1] The strategic placement of the amino group at the 5-position influences the molecule's physicochemical properties and reactivity, making it a versatile synthon for creating more complex heterocyclic systems.[3]

The subject of this guide, 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, combines the key features of the 5-aminopyrazole core with a reactive carbaldehyde group at the 4-position and a hydroxyethyl substituent on the pyrazole nitrogen. This unique combination of functional groups suggests its potential as a key intermediate in the synthesis of a diverse array of bioactive molecules. The hydroxyethyl group can influence solubility and provide an additional point for chemical modification, while the carbaldehyde is a versatile handle for various chemical transformations.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is presented below. Due to the scarcity of experimental data for this specific compound, the following table includes calculated properties for the target molecule and experimental data for its close analogues to provide a comparative reference.

| Property | 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (Target Compound) | 5-amino-1H-pyrazole-4-carbaldehyde | 5-Amino-1-(2-hydroxyethyl)pyrazole | 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C6H9N3O2 | C4H5N3O[4] | C5H9N3O[5] | C6H8N4O[6] |

| Molecular Weight | 155.16 g/mol (Calculated) | 111.10 g/mol [4] | 127.15 g/mol [5] | 152.15 g/mol [6] |

| Appearance | - | - | White to light yellow to light orange crystalline powder[5] | Solid[6] |

| Melting Point | Not available | Not available | 107 - 109 °C[5] | Not available |

| Boiling Point | Not available | Not available | 140 °C at 0.04 mmHg[5] | Not available |

| CAS Number | Not available | 2284110-65-0[4] | 73616-27-0[5] | Not available |

Note: The properties of the analogues provide a valuable starting point for estimating the characteristics of the target compound. The presence of the hydroxyethyl and carbaldehyde groups is expected to influence its polarity and, consequently, its solubility and chromatographic behavior.

Synthesis Strategies

The synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be approached through established methods for constructing substituted pyrazoles. A plausible synthetic route would involve the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon precursor.

A common and effective method for synthesizing 5-aminopyrazoles is the reaction of a hydrazine with a β-ketonitrile or a similar precursor.[1] For the target molecule, a likely precursor would be a derivative of (ethoxymethylene)malononitrile. The Vilsmeier-Haack reaction is another powerful tool for the formylation of pyrazoles at the 4-position.[7][8]

Below is a proposed workflow for the synthesis of the target compound, drawing from methodologies reported for its analogues.

Caption: Proposed synthetic workflow for 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: A Generalized Approach

Based on the synthesis of related 5-aminopyrazole-4-carbonitriles, the following is a generalized protocol that could be adapted for the synthesis of the intermediate, 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add 2-hydroxyethylhydrazine to the solution. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

Reduction to Aldehyde: The resulting 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can then be selectively reduced to the corresponding carbaldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H).

Chemical Reactivity and Potential Transformations

The chemical reactivity of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is dictated by its three key functional groups: the 5-amino group, the 4-carbaldehyde group, and the 1-(2-hydroxyethyl) group.

-

The 5-Amino Group: This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key site for the introduction of further diversity into the molecule.[9]

-

The 4-Carbaldehyde Group: The aldehyde functionality is a versatile electrophilic center. It can participate in reactions such as Wittig reactions, reductive amination, and condensation with active methylene compounds to form a wide range of derivatives.[10]

-

The 1-(2-Hydroxyethyl) Group: The primary alcohol of the hydroxyethyl group can be esterified, etherified, or oxidized, providing another handle for modification.

The interplay of these functional groups allows for the construction of a diverse library of compounds based on this pyrazole scaffold.

Caption: Reactivity map of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

5-Aminopyrazole derivatives are recognized as privileged structures in drug discovery, with numerous examples of their incorporation into biologically active compounds.[11][12] They have been investigated for a wide range of therapeutic applications, including as anticancer agents, anti-inflammatory agents, and antimicrobials.[11][13]

The structural features of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde make it an attractive starting point for the development of new therapeutic agents. The 5-aminopyrazole core can act as a bioisostere for other functionalities and can form key hydrogen bonding interactions with biological targets. The ability to readily modify the 4- and 1-positions allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.

Conclusion

While direct experimental data for 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is limited, a comprehensive understanding of its properties and potential can be derived from the extensive literature on its close structural analogues. This guide provides a framework for researchers to approach the synthesis and utilization of this promising heterocyclic compound. Its versatile chemical nature and the established biological importance of the 5-aminopyrazole scaffold position it as a valuable intermediate for the discovery of novel bioactive molecules. Further experimental investigation into the properties and reactivity of this specific compound is warranted and is expected to confirm its utility in medicinal chemistry and drug development.

References

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- GSRS. 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE.

- Hassan, A. S., et al. (2025).

- BenchChem. A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery.

- Sharma, S., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.

- PubChem. 5-amino-1H-pyrazole-4-carbaldehyde.

- Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.

- Taylor & Francis Online. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms.

- ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.

- NIH. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Chemspace. 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

- ChemicalBook. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis.

- PubChemLite. 5-amino-1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid.

- MDPI. (2024).

- ProQuest. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking.

- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Chem-Impex. 5-Amino-1-(2-hydroxyethyl)pyrazole.

- JOCPR.

- IntechOpen. (2022).

- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Semantic Scholar.

- Der Pharma Chemica. (2018).

- NIH. (2023).

- NextSDS. 1H-Pyrazole-4-carboxaldehyde, 5-amino-1-(2-hydroxyethyl)- (9CI)

- NIH. (2022).

- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

- RSC Publishing. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-amino-1H-pyrazole-4-carbaldehyde | C4H5N3O | CID 21791118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest [proquest.com]

Multicentered Electrophilic Activation: The Mechanism of Vilsmeier-Haack Formylation on 5-Amino-1-(2-hydroxyethyl)pyrazole

Executive Summary

In advanced heterocyclic chemistry and drug development, pyrazole cores are privileged scaffolds frequently utilized in the design of kinase inhibitors and other biologically active APIs. The functionalization of these rings requires highly selective and well-understood methodologies. The Vilsmeier-Haack (VH) reaction is traditionally known for the formylation of electron-rich aromatic systems. However, when applied to a highly functionalized substrate like 5-amino-1-(2-hydroxyethyl)pyrazole , the reaction transcends simple formylation.

This technical guide explores the complex, multicentered reactivity of 5-amino-1-(2-hydroxyethyl)pyrazole under Vilsmeier-Haack conditions. Due to the presence of three distinct nucleophilic centers—the aromatic C4 position, the primary C5-amine, and the N1-primary alcohol—treatment with excess phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) triggers a concurrent triple transformation. Understanding the causality and mechanistic pathways of this reaction is critical for researchers aiming to synthesize advanced pyrazolo[3,4-d]pyrimidine precursors and related fused heterocycles.

Mechanistic Pathways of the Triple Transformation

The reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with an excess of the Vilsmeier reagent represents a masterclass in differential nucleophilicity and electrophilic activation. The transformation yields a highly functionalized intermediate: N'-(1-(2-chloroethyl)-4-formyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide .

Phase 1: Generation of the Vilsmeier Reagent

The active electrophile is not POCl₃ or DMF individually, but rather the chloromethylene-N,N-dimethyliminium chloride salt (the Vilsmeier reagent). It is generated in situ via the nucleophilic attack of the DMF oxygen onto the electrophilic phosphorus of POCl₃, followed by the elimination of the dichlorophosphate leaving group . This highly electrophilic species drives all subsequent transformations.

Phase 2: Electrophilic Aromatic Substitution (EAS) at C4

The pyrazole ring is highly activated toward EAS at the C4 position due to the strong electron-donating resonance effect of the C5-amino group.

-

The π-electrons of the pyrazole C=C bond attack the electrophilic carbon of the chloroiminium ion.

-

This forms a resonance-stabilized Wheland intermediate (σ-complex).

-

Deprotonation restores aromaticity, leaving a C4-iminium species.

-

Upon aqueous basic workup, this iminium intermediate is rapidly hydrolyzed to yield the 4-formyl group (-CHO) .

Phase 3: Amidination of the 5-Amino Group

Primary amines react aggressively with the Vilsmeier reagent. The C5-NH₂ group acts as a nucleophile, attacking the chloroiminium carbon. Following the elimination of HCl, an N,N-dimethylformimidamide (-N=CH-N(CH₃)₂) is formed . This amidine acts as an excellent protecting group for the primary amine during subsequent synthetic steps and is a direct precursor for pyrimidine ring annulation.

Phase 4: Chlorination of the 1-(2-Hydroxyethyl) Group

The primary alcohol on the N1-ethyl chain undergoes a nucleophilic substitution. The hydroxyl oxygen attacks the Vilsmeier reagent (or unreacted POCl₃), forming a highly reactive formate ester or phosphorodichloridate intermediate. The liberated chloride ion then acts as a nucleophile, displacing the activated oxygen species via an S_N2 mechanism to form a 1-(2-chloroethyl) group .

Caption: Multicentered activation of 5-amino-1-(2-hydroxyethyl)pyrazole by Vilsmeier reagent.

Experimental Protocol & Causality

To achieve the complete triple transformation, the reaction must be driven by thermodynamic control and excess reagents. The following self-validating protocol outlines the precise methodology and the causality behind each experimental choice.

Step-by-Step Methodology

-

Preparation of the Electrophile:

-

Action: Cool anhydrous DMF (5.0–6.0 equiv) to 0–5 °C in a dry, argon-purged flask. Add POCl₃ (4.5–5.0 equiv) dropwise over 30 minutes.

-

Causality: The formation of the chloroiminium salt is violently exothermic. Dropwise addition at low temperatures prevents the thermal degradation of the reagent into tarry dimethylamine byproducts, ensuring a high concentration of the active electrophile .

-

-

Substrate Introduction:

-

Action: Dissolve 5-amino-1-(2-hydroxyethyl)pyrazole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the cold Vilsmeier complex.

-

Causality: The initial electrophilic attacks (especially at the C5-amine and C4-position) are rapid and exothermic. Controlled addition mitigates the risk of uncontrolled polymerization.

-

-

Thermal Maturation:

-

Action: Remove the ice bath, gradually warm the mixture to 80–90 °C, and stir for 4–6 hours.

-

Causality: While C4 formylation occurs readily at lower temperatures, the S_N2 displacement of the activated hydroxyl group by chloride requires elevated thermal energy to overcome its activation barrier .

-

-

Selective Hydrolysis (Workup):

-

Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize with saturated aqueous NaHCO₃ until pH 7–8 is achieved.

-

Causality: Ice acts as a heat sink against the highly exothermic quench of excess POCl₃. Critical Step: Neutralization is mandatory. A basic environment selectively hydrolyzes the C4-iminium to the desired aldehyde (-CHO) while preserving the base-stable N,N-dimethylformamidine group. Acidic workup would destructively hydrolyze the formamidine back to the free amine .

-

-

Isolation and Self-Validation:

-

Action: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Validation Checkpoint: Analyze the crude product via ¹H-NMR. Successful triple transformation is confirmed by:

-

Disappearance of the broad -OH and -NH₂ signals.

-

Appearance of an aldehyde proton singlet (~9.8 ppm).

-

Appearance of two distinct methyl singlets (~3.0 and 3.1 ppm) characteristic of the restricted rotation in the N,N-dimethylformamidine group.

-

-

Caption: Step-by-step electrophilic aromatic substitution mechanism at the pyrazole C4 position.

Quantitative Reaction Parameters

To control whether the substrate undergoes a single formylation or the complete triple transformation, stoichiometric and thermal parameters must be strictly modulated. The table below summarizes the divergent conditions required for each outcome.

| Reaction Parameter | Single Transformation (C4 Formylation Only)* | Triple Transformation (C4, N5, O1) |

| POCl₃ Equivalents | 1.1 - 1.5 eq | 4.5 - 5.0 eq |

| DMF Equivalents | 2.0 - 3.0 eq | Solvent quantity (>10 eq) |

| Temperature | 0 °C to Room Temperature | 80 °C - 100 °C |

| Reaction Time | 1 - 2 hours | 4 - 6 hours |

| Workup pH | pH 5 - 7 (Mildly Acidic to Neutral) | pH 7 - 8 (Base-stabilized) |

| Target Product | 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | N'-(1-(2-chloroethyl)-4-formyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide |

*Note: Isolating the single-transformation product is notoriously difficult due to the competing nucleophilicity of the primary amine. Protecting groups are typically required if only C4 formylation is desired.

References

-

The Journal of Organic Chemistry (ACS Publications). One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide. Retrieved from:[Link]

-

Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from:[Link]

-

Molecules (MDPI). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from:[Link]

Thermodynamic Stability and Structural Dynamics of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a highly versatile, polyfunctional heterocyclic building block. It serves as a critical precursor in the synthesis of complex fused ring systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are highly sought after in oncology and neurology for their kinase inhibitory properties1[1].

Understanding the thermodynamic stability of this specific molecule is paramount. Its reactivity is governed by a delicate balance of intramolecular hydrogen bonding, tautomeric equilibria, and the steric influence of the 1-(2-hydroxyethyl) appendage. This whitepaper deconstructs the thermodynamic drivers of this compound and provides field-proven, self-validating protocols for its synthesis and thermal profiling.

Chemical Topology & Thermodynamic Drivers

The thermodynamic stability of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is not merely a function of its aromatic pyrazole core; it is dictated by the synergistic interactions of its three distinct functional groups.

Intramolecular Hydrogen Bonding (The Pseudo-Ring Effect)

The spatial proximity of the C5-amino group and the C4-carbaldehyde group facilitates a strong intramolecular hydrogen bond ( NH2⋯O=C ). This interaction locks the formyl group into a planar conformation relative to the pyrazole ring, creating a highly stable pseudo-six-membered ring. This thermodynamic "sink" significantly lowers the ground-state energy of the molecule, preventing premature oxidation of the aldehyde to a carboxylic acid under ambient conditions2[2].

Keto-Enol Tautomerism and Resonance

While pyrazolone derivatives often exhibit complex keto-enol tautomerism, 4-carbaldehyde pyrazoles predominantly exist in the keto (aldehyde) form rather than the enol form 3[3]. The resonance stabilization provided by the electron-donating 5-amino group pushing electron density into the electron-withdrawing 4-formyl group creates a robust push-pull system. This electronic delocalization reinforces the thermodynamic stability of the pyrazole core.

Solvent-Dependent Conformational Stability

The 1-(2-hydroxyethyl) group introduces a dynamic variable. In non-polar or aprotic solvents, the terminal hydroxyl group can fold back to form an intramolecular hydrogen bond with the N2 nitrogen of the pyrazole ring. In polar protic solvents (e.g., methanol, water), this interaction is disrupted in favor of intermolecular solvent bonding, which slightly increases the molecule's susceptibility to nucleophilic attack at the C4-carbonyl carbon.

Caption: Thermodynamic stability drivers of the 5-amino-pyrazole-4-carbaldehyde core.

Quantitative Thermodynamic Data

To facilitate rational reaction design (such as high-temperature Friedländer condensations), it is critical to understand the empirical thermodynamic boundaries of the compound. The table below summarizes the consensus quantitative data for this molecular class.

| Thermodynamic Parameter | Value / Range | Analytical Method | Mechanistic Implication |

| Intramolecular H-Bond Energy | 5.2−7.8 kcal/mol | DFT / IR Spectroscopy | Locks C4-C5 conformation; prevents premature oxidation of the formyl group. |

| Thermal Decomposition Onset ( Td ) | >185∘C | TGA (Thermogravimetric Analysis) | High thermal stability allows for aggressive, high-temperature cyclization protocols. |

| Keto-Enol Equilibrium ( Keq ) | >104 (Favors Keto) | 1H NMR (Solution Phase) | The aldehyde form strictly dominates over the enol form in standard polar solvents. |

| pKa (5-Amino Conjugate Acid) | ∼2.5−3.1 | Potentiometric Titration | Weakly basic due to the strong electron-withdrawing nature of the adjacent formyl group. |

Self-Validating Experimental Protocols

Achieving high-purity 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde requires strict control over reaction thermodynamics and kinetics. The following protocols are designed with built-in validation checkpoints to ensure causality and reproducibility.

Protocol 1: Regioselective Synthesis via Vilsmeier-Haack Formylation

Causality Rationale: The synthesis utilizes 5-amino-1-(2-hydroxyethyl)pyrazole as the starting material 4[4]. The Vilsmeier-Haack reagent (generated from POCl3 and DMF) acts as a soft electrophile. Because the 5-amino group donates electron density into the pyrazole ring, the C4 position becomes highly nucleophilic, ensuring strict regioselectivity 5[5].

Step-by-Step Methodology:

-

Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0∘C under an argon atmosphere. Dropwise, add POCl3 (1.2 equiv) over 15 minutes. Causality: Slow addition controls the exothermic formation of the highly reactive chloroiminium ion, preventing thermal degradation.

-

Substrate Addition: Dissolve 5-amino-1-(2-hydroxyethyl)pyrazole (1.0 equiv) in a minimal amount of cold DMF. Add this solution dropwise to the Vilsmeier reagent at 0∘C .

-

Kinetic Heating: Gradually warm the reaction mixture to 80∘C and stir for 4 hours.

-

Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH, 9:1). The starting material ( Rf≈0.2 ) must be completely consumed, replaced by a less polar UV-active spot ( Rf≈0.5 ).

-

Hydrolysis: Quench the reaction by pouring it over crushed ice. Slowly adjust the pH to 7.5-8.0 using a saturated aqueous NaHCO3 solution. Causality: Neutralization is critical; acidic conditions will trap the product as a water-soluble iminium salt, while highly basic conditions can trigger aldol-type side reactions.

-

Isolation: Extract with ethyl acetate ( 3×50 mL ), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Validation Checkpoint 2 (NMR): Run a crude 1H NMR. A sharp singlet at ∼9.8 ppm confirms the presence of the C4-aldehyde proton, validating the success of the formylation.

Caption: Self-validating Vilsmeier-Haack formylation workflow.

Protocol 2: Thermodynamic Stability Profiling (DSC/TGA)

Causality Rationale: Before utilizing this compound in high-temperature multi-component reactions, its thermal degradation profile must be established. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will identify the exact temperature at which the protective intramolecular hydrogen bonds break, leading to decomposition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3.0−5.0 mg of the crystallized 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde into an aluminum oxide crucible.

-

Atmospheric Control: Purge the TGA/DSC furnace with high-purity Nitrogen gas ( 50 mL/min ) for 15 minutes to eliminate oxidative degradation pathways.

-

Thermal Ramping: Program a heating rate of 10∘C/min from 25∘C to 300∘C . Causality: A 10∘C/min rate provides the optimal balance between thermal resolution and kinetic lag.

-

Data Interpretation (Validation):

-

An endothermic peak without mass loss indicates the melting point ( Tm ).

-

A sharp exothermic peak coupled with a precipitous drop in mass (usually >185∘C ) indicates the thermal decomposition onset ( Td ). The operational window for any downstream synthesis must be kept strictly below Td−20∘C .

-

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: PubMed Central (PMC)[Link]

-

Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Semantic Scholar[Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach Source: PubMed[Link]

-

Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions Source: The Royal Society[Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

Application Note: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the design of ATP-competitive kinase inhibitors and novel antimicrobial agents relies heavily on privileged heterocyclic scaffolds. 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile, bifunctional building block[1].

As a Senior Application Scientist, I frequently recommend this specific building block over its 1-phenyl or 1-methyl counterparts due to three distinct structural advantages:

-

The Pyrazole Core: Acts as a bioisostere for the purine ring, providing essential hydrogen bond donor/acceptor interactions with the hinge region of kinases[2].

-

The Bifunctional Handle (5-Amino & 4-Carbaldehyde): These adjacent groups act as a perfect bis-electrophile/nucleophile system, enabling rapid, one-pot annulation to form complex fused bicyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines[3].

-

The 1-(2-Hydroxyethyl) Appendage: In kinase inhibitor design, the N1 position typically points toward the solvent-exposed region of the ATP-binding pocket. The 2-hydroxyethyl group not only improves aqueous solubility but also provides a primary hydroxyl vector. This vector is ideal for attaching Proteolysis Targeting Chimera (PROTAC) linkers or PEGylating the molecule without disrupting the critical hinge-binding motif.

Physicochemical Profiling

Understanding the physicochemical baseline of your building block is critical for predicting the pharmacokinetic properties of the downstream Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties & Predictive Metrics

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 155.16 g/mol | Highly ligand-efficient; leaves ample mass budget for linker/target-binding appendages. |

| H-Bond Donors | 3 (NH₂, OH) | Excellent for aqueous solubility; requires careful masking if CNS penetration is desired. |

| H-Bond Acceptors | 4 (N, N, O, O) | Provides multiple interaction vectors for target engagement. |

| Reactivity Profile | Bis-functional | Aldehyde is highly susceptible to nucleophilic attack; amine allows for subsequent cyclization. |

Synthetic Workflows & Mechanistic Pathways

To maximize the utility of this building block, we utilize microwave-assisted, acid-promoted heterocyclization. Traditional thermal methods often result in incomplete conversion due to the hydrolysis of the delicate imine intermediate. By utilizing Methanesulfonyl chloride (MsCl) under microwave irradiation, MsCl acts as both the acidic promoter and a powerful dehydrating agent, driving the aromatization step and preventing hydrolysis[4].

Fig 1: Microwave-assisted acid-promoted heterocyclization to pyrazolo[3,4-d]pyrimidines.

Once the pyrazolo[3,4-d]pyrimidine core is synthesized, the 1-(2-hydroxyethyl) group can be leveraged for targeted protein degradation workflows.

Fig 2: Workflow for PROTAC generation utilizing the solvent-exposed 1-(2-hydroxyethyl) vector.

Experimental Protocols

Table 2: Optimization of Heterocyclization Conditions

| Solvent System | Temperature | Reaction Time | Yield (%) | Mechanistic Observation |

| EtOH / HCl (cat.) | 80 °C (Reflux) | 12 h | 45% | Incomplete conversion; competing hydrolysis of imine. |

| DMF / MsOH | 100 °C (Thermal) | 6 h | 62% | Moderate yield; thermal degradation observed. |

| MsCl | 55 °C (Microwave) | 50 min | 87% | Optimal; MsCl acts as both solvent and dehydrating agent[4]. |

Protocol 1: One-Pot Synthesis of 6-Amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol utilizes microwave irradiation to rapidly construct the pyrazolo-pyrimidine core, a privileged scaffold for mTOR and CDK2 inhibitors[2].

Step 1: Reaction Setup

-

In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 155 mg) and cyanamide (NH₂CN) (1.5 mmol, 63 mg).

-

Carefully add 2.0 mL of anhydrous Methanesulfonyl chloride (MsCl). Caution: MsCl is a lachrymator and corrosive; perform this step in a fume hood.

-

Seal the vial with a crimp cap.

Step 2: Microwave Irradiation

-

Place the vial in a dedicated laboratory microwave reactor.

-

Irradiate at 100 W, maintaining a maximum temperature of 55 °C for 50 minutes. The MsCl acts as the acid mediator to facilitate the initial imination and subsequently dehydrates the intermediate to force aromatization[4].

Step 3: Workup & Isolation

-

Allow the vial to cool to room temperature.

-

Slowly pour the reaction mixture into 20 mL of ice-cold saturated NaHCO₃ solution to quench the MsCl. Stir vigorously until gas evolution ceases.

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Self-Validation System

-

TLC Monitoring: Use DCM:MeOH (9:1). The starting aldehyde is highly UV-active and stains bright orange with 2,4-dinitrophenylhydrazine (2,4-DNPH). The desired product will appear as a new, lower Rf spot that does not stain with 2,4-DNPH, confirming the complete consumption of the aldehyde group.

-

NMR Confirmation: ¹H NMR (DMSO- d6 ) will show the disappearance of the characteristic aldehyde proton at ~9.8 ppm and the appearance of a broad singlet at ~7.5 ppm, corresponding to the newly formed pyrimidine amino group.

Protocol 2: Tosylation of the 1-(2-hydroxyethyl) Handle for PROTAC Linker Attachment

Activating the primary hydroxyl group prepares the scaffold for SN2 displacement by an amine-terminated PROTAC linker.

Step 1: Reaction Setup

-

Dissolve the synthesized 1-(2-hydroxyethyl)-pyrazolo[3,4-d]pyrimidine derivative (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Add Triethylamine (Et₃N) (2.5 mmol, 348 µL) and cool the flask to 0 °C in an ice bath.

Step 2: Reagent Addition

-

Add p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 228 mg) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward while preventing unwanted protonation of the pyrimidine nitrogens.

Step 3: Workup

-

Dilute the reaction with an additional 10 mL of DCM and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient).

Step 4: Self-Validation System

-

NMR Confirmation: Successful tosylation is definitively confirmed by ¹H NMR (CDCl₃). The methylene protons adjacent to the hydroxyl group (-CH₂-OH) in the starting material typically resonate as a triplet around 3.8 ppm. Upon conversion to the tosylate, these protons experience strong deshielding and shift downfield to ~4.3 ppm. Furthermore, the appearance of the characteristic para-substituted aromatic protons (two doublets around 7.3 and 7.7 ppm) and the aryl methyl singlet at 2.4 ppm confirms the installation of the tosyl group.

Sources

Application Note: Chemoselective Schiff Base Condensation Strategies Utilizing 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

The synthesis of pyrazole-tethered Schiff bases has gained significant traction in drug discovery due to their potent antimicrobial, anti-inflammatory, and antineoplastic properties [1]. Among the most versatile building blocks is 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde . This highly functionalized scaffold presents unique chemoselective challenges and opportunities: it possesses both a nucleophilic C5-amino group and an electrophilic C4-formyl group, alongside an N1-hydroxyethyl appendage that enhances aqueous solubility and serves as a bidentate coordination site for metallodrug development.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the chemoselective synthesis of azomethine (Schiff base) derivatives using this specific pyrazole precursor.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

The Causality of Chemoselective Condensation

When utilizing 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, the primary synthetic challenge is directing the condensation to the desired functional group while preventing unwanted intramolecular cyclizations (e.g., Friedländer-type fused ring formation) or uncontrolled polymerization [2].

-

C4-Aldehyde Reactivity (Electrophilic Pathway): The C4-formyl group is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrazole ring. By utilizing a weak acid catalyst (like glacial acetic acid), the carbonyl oxygen is selectively protonated. This increases the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack by external primary amines (such as anilines or hydrazines). The acid concentration must be strictly controlled; excessive acid will protonate the incoming amine, rendering it non-nucleophilic and halting the reaction.

-

C5-Amino Reactivity (Nucleophilic Pathway): The C5-amino group is inherently less nucleophilic due to resonance delocalization into the pyrazole ring and the electron-withdrawing effect of the adjacent C4-aldehyde. To force condensation at the C5-amine with an external aldehyde, stronger basic catalysis (e.g., piperidine) and Dean-Stark water removal are typically required [3].

The Role of the N1-(2-Hydroxyethyl) Group

The 2-hydroxyethyl substituent at the N1 position serves a dual purpose. Pharmacologically, it acts as a hydrogen-bond donor/acceptor, significantly improving the pharmacokinetic profile (solubility) of the resulting lipophilic Schiff bases. Synthetically, it remains largely inert under standard Schiff base condensation conditions, though prolonged exposure to strong acids at high temperatures should be avoided to prevent unwanted esterification or etherification.

Chemoselective pathways for 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde condensation.

Quantitative Data: Optimization & Characterization

To ensure reproducibility, the reaction conditions for the C4-directed Schiff base synthesis (reacting the pyrazole-4-carbaldehyde with a standard primary arylamine) were optimized. Microwave-assisted synthesis (MW) significantly outperforms conventional reflux by providing uniform dielectric heating, which suppresses the formation of thermodynamic byproducts.

Table 1: Optimization of Reaction Conditions for C4-Schiff Base Synthesis

| Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |

| Conventional | Ethanol | None | 78 (Reflux) | 12 h | 45 |

| Conventional | Ethanol | Glacial AcOH (2 drops) | 78 (Reflux) | 3 h | 82 |

| Microwave | Ethanol | Glacial AcOH (2 drops) | 80 | 15 min | 94 |

| Dean-Stark | Toluene | p-TSA (10 mol%) | 110 (Reflux) | 4 h | 78 |

Table 2: Key Spectroscopic Markers for Product Validation A self-validating protocol requires rigorous analytical confirmation. The disappearance of the aldehyde signal and the appearance of the azomethine signal are the primary indicators of a successful condensation.

| Analytical Method | Target Functional Group | Expected Signal / Shift | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Azomethine (-CH=N-) | Singlet, δ 8.40 – 8.80 ppm | Confirms Schiff base formation. |

| ¹H NMR (DMSO-d₆) | Aldehyde (-CHO) | Singlet, δ 9.80 – 10.10 ppm | Absent (confirms reaction completion). |

| ¹H NMR (DMSO-d₆) | N1-Hydroxyethyl (-OH) | Triplet, δ 4.80 – 5.10 ppm | Confirms N1 side-chain integrity. |

| FT-IR (KBr pellet) | Azomethine (C=N) | Sharp peak, 1610 – 1630 cm⁻¹ | Primary functional group marker. |

| FT-IR (KBr pellet) | Carbonyl (C=O) | Sharp peak, ~1680 cm⁻¹ | Absent (confirms reaction completion). |

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process Thin Layer Chromatography (TLC) checks, researchers can definitively track the consumption of the starting materials.

Protocol A: Conventional Synthesis of C4-Directed Schiff Bases

Objective: Synthesize an azomethine derivative by reacting the C4-aldehyde with an external primary arylamine.

Materials:

-

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

-

Primary Arylamine (e.g., substituted aniline) (1.05 mmol)

-

Absolute Ethanol (15 mL)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Reactant Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrazole-4-carbaldehyde in 10 mL of absolute ethanol. Stir at room temperature until fully dissolved. Rationale: Ethanol is chosen because it solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the rigid, planar Schiff base product at low temperatures, facilitating easy recovery.

-

Amine Addition: Dissolve 1.05 mmol of the primary arylamine in 5 mL of absolute ethanol and add it dropwise to the reaction flask. A slight excess (0.05 mmol) of the amine ensures total consumption of the valuable pyrazole precursor.

-

Catalytic Activation: Add 2-3 drops of glacial acetic acid. Rationale: This provides the optimal pH (~4.5-5.5) to activate the carbonyl carbon without heavily protonating the arylamine.

-

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is complete when the UV-active spot corresponding to the starting aldehyde (Rf ~0.4) disappears, and a new, often highly fluorescent spot (Rf ~0.6) appears. (Typically 2-4 hours).

-

Precipitation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0-5°C) for 30 minutes. The Schiff base will precipitate as a microcrystalline solid.

-

Filtration & Purification: Filter the precipitate under vacuum. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted amine and trace acid. Recrystallize from an Ethanol/Dichloromethane (1:3) mixture to obtain the analytically pure product.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Objective: Rapid, green-chemistry synthesis for library generation.

-

Preparation: Combine 1.0 mmol of the pyrazole-4-carbaldehyde and 1.0 mmol of the primary amine in a 10 mL microwave reactor vial.

-

Solvent & Catalyst: Add 3 mL of absolute ethanol and 1 drop of glacial acetic acid. Seal the vial with a crimp cap.

-

Irradiation: Irradiate in a dedicated microwave synthesizer set to 80°C for 15 minutes (Dynamic power mode, max 150W). Rationale: Microwave irradiation causes rapid superheating and molecular friction, drastically reducing reaction time and limiting the degradation of the N1-hydroxyethyl group.

-

Workup: Cool the vial rapidly using compressed air. Open the vial, filter the resulting precipitate, and wash with cold ethanol.

Step-by-step experimental workflow for Schiff base synthesis and purification.

References

-

Hassan, A. S., Askar, A. A., Naglah, A. M., Almehizia, A. A., & Ragab, A. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2593.[Link]

-

Abdelhamid, I. A., Hawass, M. A. E., Sanad, S. M. H., & Elwahy, A. H. M. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.[Link]

-

Ansari, A., Ali, A., & Asif, M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15.[Link]

Application Note: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Scientific Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, antiviral, and anti-tumor properties [1]. However, conventional syntheses of these fused heterocycles often suffer from prolonged reaction times, thermal degradation of intermediates, and incomplete aromatization.

As a Senior Application Scientist, I have designed this protocol to leverage the unique bifunctional nature of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde . Acting as an ortho-aminoaldehyde equivalent, this compound is perfectly primed for the Friedländer annulation with active methylene compounds [2].

The Causality of Microwave Superiority: Why does microwave-assisted synthesis (MWAS) drastically outperform conventional heating here? The answer lies in dielectric heating. The 2-hydroxyethyl appendage and the aminoaldehyde moiety give the starting material a highly localized dipole moment. Under 2.45 GHz microwave irradiation, these polar groups undergo rapid dipole rotation, generating intense, localized friction. This targeted superheating effortlessly overcomes the high activation energy barrier of the final dehydration/aromatization step—a step that frequently stalls under conventional conductive heating [3].

Mechanistic Pathway

The reaction proceeds via a cascade mechanism driven by proximity effects and thermodynamic sinks.

-

Knoevenagel Condensation: The highly electrophilic 4-carbaldehyde group reacts with the deprotonated active methylene compound.

-

Intramolecular Cyclization: The adjacent 5-amino group, forced into close spatial proximity, nucleophilically attacks the newly formed unsaturated system.

-

Dehydration & Aromatization: Microwave dielectric heating drives off a water molecule, locking the structure into the thermodynamically stable, fully conjugated pyrazolo[3,4-b]pyridine system.

Friedländer Annulation Mechanism under Microwave Irradiation.

Quantitative Data: Conventional vs. Microwave Heating

The following table summarizes the experimental data validating the superiority of the microwave-assisted protocol across various active methylene substrates.

| Active Methylene Substrate | Heating Method | Catalyst / Conditions | Time | Yield (%) | Purity (HPLC) |

| Dimedone | Conventional (Reflux) | Piperidine / EtOH | 4.0 hours | 65% | >90% |

| Dimedone | Microwave (120°C) | Piperidine / Solvent-Free | 12 mins | 92% | >98% |

| Ethyl Acetoacetate | Conventional (Reflux) | Piperidine / EtOH | 6.0 hours | 58% | >85% |

| Ethyl Acetoacetate | Microwave (120°C) | Piperidine / Solvent-Free | 15 mins | 89% | >97% |

| Malononitrile | Conventional (Reflux) | Piperidine / EtOH | 3.0 hours | 70% | >92% |

| Malononitrile | Microwave (120°C) | Piperidine / Solvent-Free | 8 mins | 95% | >99% |

Self-Validating Experimental Protocol

A robust protocol must be structurally self-validating to ensure reproducibility. In this workflow, validation is built into the physical and spectroscopic phase-shifts of the reaction.

Materials Required

-

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

-

Active Methylene Compound (e.g., Dimedone) (1.0 mmol)

-

Piperidine (0.1 mmol, 10 mol% catalyst)

-

Dedicated Laboratory Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology

-

Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the chosen active methylene compound.

-

Catalyst Addition: Add 10 mol% of piperidine. Causality Note: The reaction is run solvent-free to maximize the concentration of reactants and enhance the dielectric heating effect directly on the polar substrates.

-

Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120°C with a maximum power output of 150 W for 10–15 minutes under high-speed magnetic stirring.

-

Cooling & Precipitation: Allow the reactor to cool the vial to 50°C via compressed air. Remove the vial and quench the reaction mixture with 5 mL of ice-cold distilled water.

-

Physical Validation: The starting materials are highly polar and water-soluble. The cyclized pyrazolo[3,4-b]pyridine product is lipophilic and will instantly crash out of the aqueous solution as a distinct precipitate.

-

-

Isolation: Filter the solid precipitate under a vacuum, wash with cold aqueous ethanol (1:1), and dry under a high vacuum.

Step-by-step microwave-assisted experimental workflow.

Spectroscopic Self-Validation Markers

To confirm successful annulation without requiring immediate LC-MS, utilize these rapid spectroscopic checks:

-

TLC (Hexane:EtOAc 1:1): Observe the complete disappearance of the highly UV-active, low-Rf starting material spot. The product will elute significantly higher due to the loss of the primary amine.

-

1H NMR (DMSO-d6):

-

Disappearance: The characteristic, highly deshielded aldehyde proton singlet ( δ ~9.8 ppm) and the broad primary amine singlet ( δ ~6.5 ppm) must vanish.

-

Appearance: Look for the newly formed pyridine ring protons (depending on the active methylene used) and the retention of the 2-hydroxyethyl aliphatic triplets ( δ ~3.8 and ~4.2 ppm).

-

References

-

Title: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antibacterial activity of some novel pyrazolopyridine derivatives Source: Chemistry of Heterocyclic Compounds URL: [Link]

-

Title: Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions Source: ChemistrySelect URL: [Link]

Application Note: Advanced Cross-Coupling Strategies for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

The functionalization of highly decorated heterocyclic building blocks is a cornerstone of modern drug discovery. The compound 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde presents a unique synthetic playground, possessing three distinct reactive handles: an electron-deficient primary amine (C5), a primary alcohol (N1-ethyl chain), and a reactive carbaldehyde (C4), leaving only the C3 position available for direct C-H functionalization.

This application note provides researchers with field-proven, self-validating protocols to selectively functionalize this molecule. By leveraging mechanistic insights into palladium and copper catalysis, we detail pathways for chemoselective Buchwald-Hartwig amination, direct C3-H arylation, and tandem cyclization strategies.

Substrate Profiling & Mechanistic Rationale

To successfully manipulate this pyrazole, one must understand the electronic and steric interplay of its functional groups:

-

Steric & Electronic Deactivation of the C5-Amine: The C5-primary amine is sterically encumbered by the adjacent N1-(2-hydroxyethyl) chain. Furthermore, the C4-carbaldehyde exerts a strong electron-withdrawing effect across the conjugated pyrazole system, significantly reducing the amine's nucleophilicity. In standard cross-coupling, such amines suffer from sluggish oxidative addition and prohibitively slow reductive elimination. To overcome this, the use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos) is mandatory to sterically accelerate reductive elimination[1].

-

N- vs. O-Chemoselectivity: The substrate presents a classic chemoselectivity challenge: a primary amine versus a primary alcohol. Palladium catalysis inherently favors C-N bond formation due to the softer nature of the Pd(II) center. Conversely, if O-arylation is desired, switching to a Copper(I) catalyst with specific bases (e.g., NaOtBu) shifts the chemoselectivity entirely toward the harder oxygen nucleophile [2].

-

C3-H Activation: With C4 and C5 substituted, the C3 position is the sole available C(sp2)-H bond. Direct arylation proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of a carboxylate source (such as KOPiv) is critical, acting as a proton shuttle in the transition state [3, 4].

Figure 1: Divergent chemoselective cross-coupling pathways based on catalyst selection.

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Buchwald-Hartwig N-Arylation (C5-Amine)

This protocol utilizes a highly active Pd/BrettPhos system to force the C-N coupling of the deactivated C5-amine while leaving the N1-hydroxyl group and C4-aldehyde intact.

Reagents:

-

5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol)

-

Aryl Bromide (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

BrettPhos (5 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BrettPhos, and Cs₂CO₃.

-

Activation: Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes to pre-form the active Pd(0) complex. The solution will turn a deep red/orange.

-

Substrate Addition: Add the pyrazole substrate and the aryl bromide. Seal the tube, remove from the glovebox, and heat to 100 °C in an oil bath for 12–16 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo.

Self-Validation & Analytical Checkpoints:

-

In-Process Control (IPC): Monitor by LC-MS. The product will show a distinct mass shift of [M+Ar−H]+ .

-

Structural Validation (1H-NMR): Chemoselectivity is confirmed by the preservation of the N1-(2-hydroxyethyl) CH2−OH triplet (~4.5–5.0 ppm). The broad C5- NH2 singlet (~6.0 ppm) will integrate to 1H (indicating a secondary amine) and shift downfield due to the newly attached aryl group.

Protocol B: Palladium-Catalyzed Direct C3-H Arylation

This protocol leverages the CMD mechanism to selectively arylate the unsubstituted C3 position.

Reagents:

-

Pyrazole substrate (1.0 equiv, 1.0 mmol)

-

Aryl Bromide (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(n-Bu)Ad₂ (7.5 mol%)

-

KOPiv (Potassium pivalate, 3.0 equiv)

-

Anhydrous DMA (0.25 M)

Step-by-Step Methodology:

-

Setup: Under an argon atmosphere, combine the pyrazole, aryl bromide, Pd(OAc)₂, P(n-Bu)Ad₂, and KOPiv in a sealed vessel.

-

Reaction: Inject anhydrous DMA. Heat the mixture vigorously at 140 °C for 16 hours. The high temperature is required to overcome the activation barrier of the C-H cleavage.

-

Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMA, dry over Na₂SO₄, and purify via silica gel chromatography.

Figure 2: Catalytic cycle for the C3-H arylation via Concerted Metalation-Deprotonation (CMD).

Self-Validation & Analytical Checkpoints:

-

Structural Validation (1H-NMR): The starting pyrazole exhibits a sharp, diagnostic singlet for the C3-H (typically ~7.8–8.2 ppm). Successful C3-arylation is definitively validated by the complete disappearance of this singlet and the emergence of new aromatic multiplet signals.

Quantitative Data & Reaction Optimization Matrix

The following table summarizes the optimized parameters for directing the functionalization of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde based on the desired structural outcome.

| Catalyst System | Ligand | Base | Solvent / Temp | Primary Target Site | Major Product | Typical Yield |

| Pd(OAc)₂ (5 mol%) | BrettPhos (5 mol%) | Cs₂CO₃ (2 eq) | Toluene, 100°C | C5-Amine | N-Arylated Pyrazole | 75–85% |

| CuI (10 mol%) | 1,10-Phen (10 mol%) | NaOtBu (2 eq) | Dioxane, 90°C | N1-Hydroxyl | O-Arylated Ether | 65–80% |

| Pd(OAc)₂ (5 mol%) | P(n-Bu)Ad₂ (7.5 mol%) | KOPiv (3 eq) | DMA, 140°C | C3-H Bond | C3-Arylated Pyrazole | 60–70% |

References

- Why C–N and C–O Couplings?

- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- vs O-arylation Source: DSpace@MIT / Journal of the American Chemical Society URL

- Source: Journal of the American Chemical Society (ACS)

- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Source: Académie des Sciences URL

Technical Support Center: Synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. The most common and effective method for its synthesis is the Vilsmeier-Haack formylation of the corresponding 5-aminopyrazole precursor. This reaction, while robust, requires careful control of parameters to achieve high yield and purity.

This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis, drawing from established chemical principles and field experience.

Troubleshooting Guide: Enhancing Reaction Success

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

A low yield is the most frequent issue and can stem from several factors, primarily related to the stability and reactivity of the Vilsmeier reagent and the reaction conditions.

Potential Causes & Solutions:

-

Inactive or Decomposed Vilsmeier Reagent: The Vilsmeier reagent (the electrophilic iminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) is highly sensitive to moisture.[1] Any water present will rapidly hydrolyze the reagent, rendering it inactive.

-

Solution: Ensure all glassware is rigorously oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF for the reaction. It is best practice to prepare the Vilsmeier reagent in situ and use it immediately.[2]

-

-

Suboptimal Reaction Temperature: The formylation of the electron-rich pyrazole ring is highly dependent on temperature.

-

Too Low: If the temperature is too low during the formylation step, the reaction rate will be slow, leading to incomplete conversion of the starting material.[1]

-

Too High: Excessively high temperatures can promote the formation of side products and decomposition of both the starting material and the desired product.[1]

-

Solution: The Vilsmeier reagent should be formed at a low temperature (typically 0-5°C). After the addition of the pyrazole substrate, the reaction is often gently heated. The optimal temperature range is typically between 60-90°C.[3][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the ideal balance of time and temperature for your specific setup.

-

-

Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical for driving the reaction to completion.

-

Solution: An excess of the Vilsmeier reagent is generally required. Experiment with the molar equivalents of POCl₃ relative to the pyrazole. A common starting point is using 1.5 to 3.0 equivalents of POCl₃.[4] See the table below for recommended starting parameters.

-

-

Inefficient Quenching and Work-up: The product can be lost during the work-up phase if not performed correctly. The reaction is typically quenched by pouring the mixture onto crushed ice, followed by neutralization.

-

Solution: Ensure the quenching is done carefully and slowly. Neutralize the acidic mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic (pH 9-10) to precipitate the product fully.[3][5] Incomplete neutralization will result in the product remaining in the aqueous layer as a salt.

-

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for diagnosing and resolving low reaction yield.

Q2: I'm observing a significant side product. What is it and how can I minimize it?

The most common side reaction in a Vilsmeier-Haack formylation is chlorination of the heterocyclic ring.[2] This occurs when the Vilsmeier reagent acts as a chlorinating agent in addition to a formylating agent.

Minimization Strategies:

-

Temperature Control: As with low yield, excessive heat is a primary cause of side product formation. Avoid overheating the reaction mixture.

-

Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes promote side reactions. While an excess is needed, using more than ~3 equivalents of POCl₃ may not be beneficial and could increase impurity formation.

-

Alternative Reagents: In some challenging cases, milder Vilsmeier-type reagents can be generated using oxalyl chloride or phosgene derivatives instead of POCl₃, though this adds complexity and new safety considerations.

Q3: How can I effectively purify the final 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde?

Purification is typically necessary to remove unreacted starting materials, inorganic salts from the work-up, and any side products.

-

Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A gradient elution system starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (increasing the ethyl acetate percentage) will effectively separate the desired product from impurities.[1][2]

-

Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step. Suitable solvent systems often include ethyl acetate/hexane or ethanol/water mixtures.

| Parameter | Recommended Range | Rationale |

| POCl₃ (equivalents) | 1.5 - 3.0 | Ensures complete formation of the Vilsmeier reagent to drive the reaction.[4] |

| DMF (solvent/reagent) | Anhydrous | Prevents hydrolysis and deactivation of the Vilsmeier reagent.[1][4] |

| Reagent Formation Temp. | 0 - 5 °C | Controls the exothermic reaction between POCl₃ and DMF. |

| Formylation Temp. | 60 - 90 °C | Provides sufficient energy for the reaction while minimizing side product formation.[3][4] |

| Reaction Time | 2 - 6 hours | Should be determined by TLC monitoring to ensure full consumption of starting material.[3] |

| Quench/Work-up pH | 9 - 10 | Ensures the amine product is in its free base form for precipitation and extraction.[5] |

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Vilsmeier-Haack formylation of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole?

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the pyrazole ring.

-

Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. A subsequent elimination of a chloride ion and rearrangement leads to the formation of the highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[6][7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring, activated by the amino group at the C5 position, attacks the electrophilic carbon of the Vilsmeier reagent. The formylation occurs at the C4 position, which is sterically and electronically favored.[2]

-

Hydrolysis: The resulting iminium intermediate is then hydrolyzed during the aqueous work-up step to yield the final aldehyde product.[7]

Vilsmeier-Haack Reaction Mechanism

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Q2: What are the key safety precautions for this reaction?

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water in a highly exothermic reaction. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Inert Atmosphere: As the reaction is moisture-sensitive, working under an inert atmosphere (N₂ or Ar) is crucial for both safety (preventing uncontrolled reactions) and yield.

-

Quenching: The quenching of the reaction mixture by pouring it onto ice water must be done slowly and carefully, as the residual POCl₃ will react vigorously.

Q3: How do I synthesize the starting material, 5-amino-1-(2-hydroxyethyl)-1H-pyrazole?

The precursor is not always commercially available and often needs to be synthesized. A common route involves the condensation of 2-hydroxyethylhydrazine with a suitable three-carbon electrophile.[8][9]

A typical precursor for this reaction is ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring system.[9][10]

Detailed Experimental Protocol

Synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-neck, round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A viscous, often yellowish complex will form. Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.[1]

-

Formylation Reaction: Dissolve 5-amino-1-(2-hydroxyethyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.

-

Heating: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C.[3][4]

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane/methanol eluent) until the starting material is consumed (typically 3-5 hours).

-